molecular formula C5H9BrF2O B6236394 1-bromo-3-ethoxy-2,2-difluoropropane CAS No. 2354266-91-2

1-bromo-3-ethoxy-2,2-difluoropropane

Cat. No. B6236394
CAS RN: 2354266-91-2
M. Wt: 203
InChI Key:
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Description

1-Bromo-3-ethoxy-2,2-difluoropropane (BEDFP) is a versatile organic compound that has been used in a variety of scientific applications. BEDFP is a halogenated hydrocarbon that is composed of bromine, ethoxy, and two difluoropropane groups. BEDFP has been used in organic synthesis and pharmaceutical research, as well as in the production of various organic compounds.

Mechanism of Action

The mechanism of action of 1-bromo-3-ethoxy-2,2-difluoropropane is not fully understood. It is believed that 1-bromo-3-ethoxy-2,2-difluoropropane acts as a halogenating agent, and is able to replace halogen atoms in organic compounds. It is also believed that 1-bromo-3-ethoxy-2,2-difluoropropane may act as a reducing agent, and is able to reduce the oxidation state of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-3-ethoxy-2,2-difluoropropane are not fully understood. It is believed that 1-bromo-3-ethoxy-2,2-difluoropropane may have antioxidant and anti-inflammatory properties, as well as anti-fungal, anti-viral, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-bromo-3-ethoxy-2,2-difluoropropane in lab experiments is its versatility, as it can be used in a variety of organic synthesis and pharmaceutical research applications. Its halogenating, reducing, and antioxidant properties make it a useful tool for researchers. However, 1-bromo-3-ethoxy-2,2-difluoropropane is a highly reactive compound and must be handled with care. It is also a highly toxic compound, and should only be used in well-ventilated areas with appropriate safety equipment.

Future Directions

There are a number of possible future directions for 1-bromo-3-ethoxy-2,2-difluoropropane research. One possible direction is the development of new synthesis methods for 1-bromo-3-ethoxy-2,2-difluoropropane, such as the use of microwave-assisted synthesis. Another possible direction is the development of new pharmaceuticals based on 1-bromo-3-ethoxy-2,2-difluoropropane, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, further research into the biochemical and physiological effects of 1-bromo-3-ethoxy-2,2-difluoropropane could lead to new therapeutic applications. Finally, further research into the mechanism of action of 1-bromo-3-ethoxy-2,2-difluoropropane could lead to a better understanding of its reactivity and toxicity.

Synthesis Methods

1-bromo-3-ethoxy-2,2-difluoropropane can be synthesized using a variety of methods, including direct fluorination, halogen exchange, and hydrohalogenation. The direct fluorination method involves the reaction of a brominated hydrocarbon with a fluorinating agent, such as sodium fluoride, to form a brominated difluoropropane. The halogen exchange method involves the reaction of a brominated hydrocarbon with a halogenating agent, such as chlorine or bromine, to form a brominated difluoropropane. The hydrohalogenation method involves the reaction of a brominated hydrocarbon with a hydrohalogenating agent, such as hydrochloric acid, to form a brominated difluoropropane.

Scientific Research Applications

1-bromo-3-ethoxy-2,2-difluoropropane has been used in a variety of scientific applications, including organic synthesis and pharmaceutical research. 1-bromo-3-ethoxy-2,2-difluoropropane has been used in the synthesis of a variety of organic compounds, such as brominated difluoropropanes, brominated difluoropropanols, and brominated difluoropropanalamines. 1-bromo-3-ethoxy-2,2-difluoropropane has also been used in the synthesis of pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-3-ethoxy-2,2-difluoropropane can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Ethanol", "1,1,1,3,3-pentafluoropropane", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ { "Step 1": "Ethanol is reacted with sodium hydroxide to form sodium ethoxide." }, { "Step 2": "1,1,1,3,3-pentafluoropropane is reacted with bromine in the presence of sulfuric acid to form 1-bromo-3,3,3-trifluoropropane." }, { "Step 3": "1-bromo-3,3,3-trifluoropropane is reacted with sodium ethoxide to form 1-bromo-3-ethoxy-3,3,3-trifluoropropane." }, { "Step 4": "1-bromo-3-ethoxy-3,3,3-trifluoropropane is reacted with sodium bicarbonate to form 1-bromo-3-ethoxy-2,2-difluoropropane." }, { "Step 5": "The product is purified by washing with water and drying over magnesium sulfate." } ] }

CAS RN

2354266-91-2

Product Name

1-bromo-3-ethoxy-2,2-difluoropropane

Molecular Formula

C5H9BrF2O

Molecular Weight

203

Purity

95

Origin of Product

United States

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